![molecular formula C19H24N6O2 B3034159 4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol CAS No. 1415559-37-3](/img/structure/B3034159.png)
4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol
描述
4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol is a useful research compound. Its molecular formula is C19H24N6O2 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol, also known as BMS-690514, is a compound of interest due to its potential biological activity as a pan inhibitor of receptor tyrosine kinases. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C19H24N6O2
- Molecular Weight : 368.43 g/mol
- CAS Number : 1415559-37-3
BMS-690514 targets various receptor tyrosine kinases, including HER and VEGFR2. Its mechanism involves the inhibition of the phosphorylation processes critical for signaling pathways that promote cell proliferation and survival. Specifically, it inhibits the PI3K-PKB-mTOR pathway, which is often dysregulated in cancer cells. This pathway is crucial for many cellular functions such as metabolism, growth, and survival .
Anticancer Activity
Research has demonstrated that BMS-690514 exhibits significant anticancer properties by inhibiting tumor growth in various human cancer cell lines. It has shown effectiveness against prostate cancer (PC3 M) and glioblastoma (U87MG) cell lines with PTEN deletions and activated PI3K-PKB pathways .
Table 1: Inhibition of Cancer Cell Lines by BMS-690514
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
PC3 M | 0.5 | Inhibition of PKB signaling |
U87MG | 0.7 | Inhibition of angiogenesis |
Inhibition of Kinase Activity
BMS-690514 has been characterized as an ATP-competitive inhibitor with high selectivity for PKB over other kinases such as PKA. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Table 2: Selectivity Profile of BMS-690514
Kinase | IC50 (nM) | Selectivity Ratio (PKB/Other Kinases) |
---|---|---|
PKB | 50 | 28-fold |
PKA | 1400 | |
ROCK2 | 900 |
Study 1: In Vivo Efficacy
A study evaluated the in vivo efficacy of BMS-690514 using human tumor xenografts in nude mice. The compound was administered at well-tolerated doses, resulting in a significant reduction in tumor volume compared to control groups. The study highlighted the potential for BMS-690514 to be developed into an effective cancer therapy .
Study 2: Pharmacokinetics
Pharmacokinetic studies indicated that while BMS-690514 shows high clearance rates in vivo, modifications to its structure have led to improved oral bioavailability and sustained plasma concentrations. These findings are essential for optimizing dosing regimens in clinical settings .
科学研究应用
Cancer Treatment
BMS-690514 has been primarily investigated for its efficacy in treating various cancers:
- Breast Cancer : It has shown promise in clinical trials as a treatment for metastatic breast cancer by inhibiting tumor growth and angiogenesis .
- Non-Small Cell Lung Cancer (NSCLC) : Preclinical studies indicate that BMS-690514 effectively inhibits NSCLC cell lines and demonstrates anti-tumoral activity in xenograft models .
Combination Therapies
Research indicates that BMS-690514 may enhance the effectiveness of other treatments when used in combination:
- Radiation Therapy : Studies have shown that combining BMS-690514 with ionizing radiation can improve therapeutic outcomes in resistant cancer models .
Case Study 1: Breast Cancer Clinical Trials
In a Phase II clinical trial involving patients with metastatic breast cancer, BMS-690514 was administered to assess its safety and efficacy. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard therapies .
Case Study 2: NSCLC Preclinical Models
A series of preclinical studies evaluated the efficacy of BMS-690514 against NSCLC. The compound demonstrated potent inhibition of tumor growth in mouse models with specific genetic mutations associated with resistance to conventional therapies. These findings suggest its potential as a viable treatment option for patients with hard-to-treat lung cancers .
属性
IUPAC Name |
4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQVNMSRKWUSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。